molecular formula C5H8N2S B2354094 (1-Methyl-1H-pyrazol-5-yl)methanethiol CAS No. 1596045-21-4

(1-Methyl-1H-pyrazol-5-yl)methanethiol

Cat. No.: B2354094
CAS No.: 1596045-21-4
M. Wt: 128.19
InChI Key: RCKJQEBEYFMISF-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-5-yl)methanethiol is a chemical compound with the molecular formula C₅H₈N₂S and a molecular weight of 128.2 g/mol It is characterized by the presence of a pyrazole ring substituted with a methyl group and a methanethiol group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrazol-5-yl)methanethiol typically involves the reaction of 1-methylpyrazole with a suitable thiolating agent. One common method is the reaction of 1-methylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by reduction with a thiolating agent like sodium hydrosulfide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-pyrazol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkyl or acyl derivatives of the original compound.

Scientific Research Applications

(1-Methyl-1H-pyrazol-5-yl)methanethiol has several applications in scientific research:

Comparison with Similar Compounds

  • (1-Methyl-1H-pyrazol-3-yl)methanethiol
  • (1-Methyl-1H-pyrazol-4-yl)methanethiol
  • (1-Methyl-1H-pyrazol-5-yl)ethanethiol

Comparison: (1-Methyl-1H-pyrazol-5-yl)methanethiol is unique due to the position of the methanethiol group on the pyrazole ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with biological targets. For example, the 5-position substitution may result in different steric and electronic effects compared to the 3- or 4-position, leading to variations in biological activity and chemical reactivity .

Properties

IUPAC Name

(2-methylpyrazol-3-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-7-5(4-8)2-3-6-7/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKJQEBEYFMISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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